molecular formula C18H26F3N5O2 B2833332 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one CAS No. 2415452-77-4

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B2833332
CAS No.: 2415452-77-4
M. Wt: 401.434
InChI Key: WTUUGYKFOJTGSV-UHFFFAOYSA-N
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Description

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidin-2-one structure, followed by the introduction of the piperidin-1-yl group and the 3-methoxypyrazin-2-yl moiety. The final step involves the addition of the 2,2,2-trifluoroethyl group. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for efficiency and cost-effectiveness, with considerations for the safe handling of reagents and the minimization of waste. Advanced techniques such as automated synthesis and real-time monitoring of reaction progress could be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule. Substitution reactions could produce a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on various biological systems. It could be used in assays to investigate its interaction with enzymes, receptors, or other biomolecules.

    Medicine: The compound may have therapeutic potential, either as a drug candidate itself or as a lead compound for the development of new pharmaceuticals. Its interactions with biological targets could be explored to identify potential medical applications.

    Industry: The compound could be used in the development of new materials or as a component in industrial processes. Its unique properties might make it suitable for specific applications in manufacturing or technology.

Mechanism of Action

The mechanism of action of 3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(4-{[(3-Methoxypyrazin-2-yl)(methyl)amino]methyl}piperidin-1-yl)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: shares similarities with other compounds that have a pyrrolidin-2-one core, a piperidin-1-yl group, or a 3-methoxypyrazin-2-yl moiety. These similar compounds might include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. The presence of the 3-methoxypyrazin-2-yl moiety, the piperidin-1-yl group, and the 2,2,2-trifluoroethyl group in a single molecule gives it unique properties that might not be found in other similar compounds. These properties could include specific biological activities, chemical reactivity, or physical characteristics that make it valuable for research and industrial applications.

Properties

IUPAC Name

3-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26F3N5O2/c1-24(15-16(28-2)23-7-6-22-15)11-13-3-8-25(9-4-13)14-5-10-26(17(14)27)12-18(19,20)21/h6-7,13-14H,3-5,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUUGYKFOJTGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)C2CCN(C2=O)CC(F)(F)F)C3=NC=CN=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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